![molecular formula C16H21N3O B2490281 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide CAS No. 881433-10-9](/img/structure/B2490281.png)
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide" belongs to the benzimidazole derivatives, a class known for their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their unique molecular structure, allowing for a wide range of chemical modifications to tailor their properties for specific applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives or aldehydes in the presence of catalysts. For example, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was achieved by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide (Li Ying-jun, 2012). This example illustrates the typical approach to synthesizing such compounds, involving multiple reaction steps and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, a fused ring system combining benzene and imidazole rings. This core structure can be modified by substituting different groups at various positions to alter the compound's properties. NMR and elemental analysis are commonly used techniques to determine the structure and composition of these compounds. For instance, the structure of synthesized compounds was confirmed by IR, 1H NMR, and elemental analyses, demonstrating the importance of these techniques in molecular structure elucidation (P. Yu et al., 2014).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, to introduce different functional groups or modify the molecular framework. These reactions are crucial for the synthesis of compounds with specific biological activities. The chemical properties of these derivatives are significantly influenced by the nature and position of substituents on the benzimidazole core, affecting their reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and delivery. The introduction of specific substituents can enhance the solubility and bioavailability of these compounds, making them more effective as therapeutic agents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for the biological activity of benzimidazole derivatives. These properties can be tailored by modifying the molecular structure, allowing for the development of compounds with desired pharmacological profiles. The antimicrobial and antifungal activities of benzimidazole derivatives are particularly noteworthy, with some compounds showing potent activity against a range of microbial pathogens (S. Ozden et al., 2005).
特性
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWRDIJKWCYDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
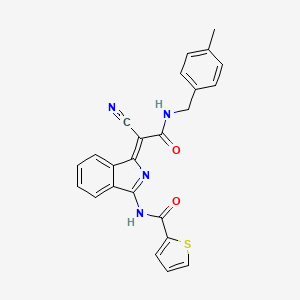
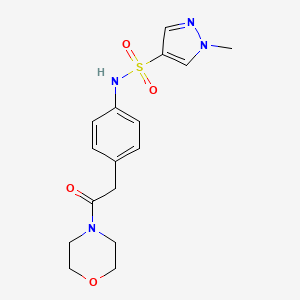
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
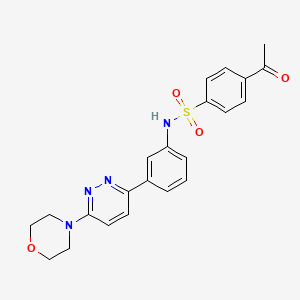
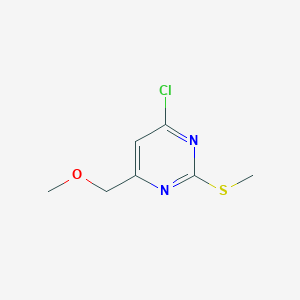
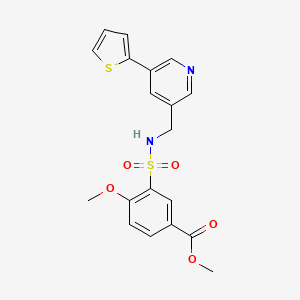

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
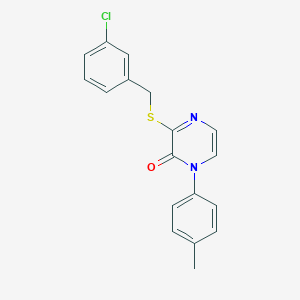
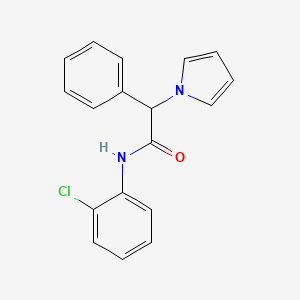
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)